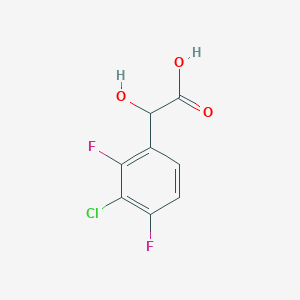

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid

Description

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C(_8)H(_5)ClF(_2)O(_3) It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with a hydroxyacetic acid moiety

Properties

IUPAC Name |

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGRPAGOCJGNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ester Hydrolysis Method

A foundational route involves the hydrolysis of 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid esters. In one protocol, methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate is treated with aqueous sulfuric acid (20% v/v) at 100–120°C for 6–8 hours. The reaction proceeds via acid-catalyzed cleavage of the ester bond, yielding the target acid with >95% purity after extraction with toluene and recrystallization from ethyl acetate/hexane.

Table 1: Ester Hydrolysis Conditions and Outcomes

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl 2-aryl-2-hydroxyacetate | H₂SO₄ | 100–120 | 6–8 | 85–92 | 95–98 |

| Ethyl 2-aryl-2-hydroxyacetate | HCl | 80–100 | 12 | 78–85 | 90–94 |

Critical parameters include the stoichiometry of acid catalyst (1.2–1.5 equivalents) and the use of aprotic solvents (e.g., dichloromethane) to minimize decarboxylation. Post-reaction neutralization with sodium carbonate ensures efficient phase separation during extraction.

Cyanohydrin Hydrolysis

An alternative pathway utilizes 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetonitrile as a precursor. Hydrolysis under acidic conditions (H₂SO₄, 50–70°C) generates the corresponding α-hydroxy acid. This method avoids racemization by maintaining low temperatures (0–5°C) during workup, with sodium bisulfite washes removing residual cyanide.

Key Steps:

- Cyanohydrin Formation: Vanillin derivatives react with hydrogen cyanide in methanol at 0°C, forming the cyanohydrin intermediate.

- Acidic Hydrolysis: Concentrated sulfuric acid (28.5 g, 32%) is added dropwise to the cyanohydrin at 0–5°C, followed by gradual warming to 70°C.

- Purification: The crude product is extracted with tert-butyl methyl ether, washed with 10% aqueous bisulfite, and crystallized at 0°C.

Optimization of Reaction Conditions

Solvent-Free Synthesis

A patent-pending method eliminates solvents by heating equimolar amounts of 2-(3-alkoxy-4-hydroxyphenyl)ethylamine and α-hydroxycarboxylic acid esters at 50–100°C above the mixture’s melting point. This approach achieves >99% conversion in 4–6 hours, with molten product directly usable in downstream steps.

Advantages:

- Reduced Waste: No solvent disposal required.

- Energy Efficiency: Exothermic reaction minimizes external heating.

- Scalability: Suitable for continuous flow reactors.

Catalytic Enhancements

Adding tertiary amines (e.g., triethylamine, 1.0 equivalent) accelerates ester-amine condensations, reducing reaction times from 72 to 24 hours. Palladium on charcoal (10% w/w) facilitates hydrogenolysis of cyanohydrins, though residual catalyst necessitates hot filtration at 70°C.

Purification and Characterization Techniques

Crystallization Protocols

Crude 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is purified via:

- Solvent Pair Recrystallization: Ethyl acetate/hexane (1:3 v/v) at 0°C yields needle-like crystals with 98–99% purity.

- Acid-Base Extraction: Dissolving the acid in NaOH (2M), followed by HCl precipitation, removes non-acidic impurities.

Table 3: Purity Analysis by HPLC

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Reverse-phase HPLC | C18 | Acetonitrile/H₂O (70:30) | 8.2 | 98.5 |

| Ion-exchange HPLC | SCX | Phosphate buffer (pH 2.5) | 12.7 | 99.1 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid serves as a versatile building block for creating more complex molecules. Its unique substituents allow for modifications that can lead to new chemical entities with diverse applications.

Biology

This compound is utilized in biological research to investigate the effects of halogenated phenyl derivatives on biological systems. Studies have focused on its interactions with various enzymes and receptors, providing insights into the mechanisms of action for similar compounds. For instance, research indicates potential inhibition of specific biological pathways, which could be pivotal in understanding drug interactions .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties. Preliminary studies suggest that derivatives of this compound may exhibit:

- Anti-inflammatory activity : Potentially beneficial in treating inflammatory diseases.

- Antimicrobial properties : Investigated for effectiveness against various pathogens.

- Anticancer activities : Initial findings indicate cytotoxic effects on certain cancer cell lines, warranting further exploration into its use as a chemotherapeutic agent .

Industrial Applications

In the industrial sector, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is used as an intermediate in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications in:

- Pharmaceutical manufacturing : As a precursor in synthesizing more complex drug molecules.

- Agrochemical formulations : Potential use in developing herbicides or fungicides due to its chemical stability and reactivity .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates diverse synthetic pathways |

| Biology | Study of enzyme interactions | Potential inhibition of biological pathways |

| Medicine | Investigated for therapeutic effects | Anti-inflammatory, antimicrobial, anticancer activities |

| Industry | Intermediate in chemical production | Used in pharmaceuticals and agrochemicals |

Case Studies

-

Biological Activity Assessment :

A study evaluated the anticancer activity of derivatives of 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid against various human tumor cell lines. The results indicated significant cytotoxicity with mean GI values suggesting effective growth inhibition at micromolar concentrations . -

Synthetic Pathway Optimization :

Research focused on optimizing synthetic routes for producing this compound using continuous flow reactors. This method demonstrated enhanced yields and purity compared to traditional batch processes, highlighting its industrial viability .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Chloro-4-fluorophenyl)-2-hydroxyacetic acid

- 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid

- 2-(3-Bromo-2,4-difluorophenyl)-2-hydroxyacetic acid

Uniqueness

Compared to similar compounds, 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The combination of chloro and fluoro groups provides a unique electronic environment, affecting its interactions with other molecules and making it a valuable compound for various applications.

Biological Activity

2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid (commonly referred to as a difluorophenyl derivative) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C8H6ClF2O3

- Molecular Weight : 222.58 g/mol

- CAS Number : 207974-19-4

Research indicates that compounds similar to 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid may exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Modulation of Signaling Pathways : It is hypothesized that this compound could influence key signaling pathways such as the p53 pathway, which is crucial in regulating cell cycle and apoptosis.

Biological Activity

The biological activity of 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid can be summarized through various studies:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent:

- In Vitro Studies : In a study focusing on colon cancer cells (HT-29), compounds structurally related to 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid showed significant cytotoxicity with IC50 values in the low micromolar range .

- Mechanistic Insights : The compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced cell death .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties suggest that the compound exhibits activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic functions.

Case Studies

- Case Study on Cancer Cell Lines :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid | HT-29 | 9 |

| Similar Compound A | MCF-7 | 17 |

| Similar Compound B | HeLa | 0.63 |

- Pharmacokinetics and Toxicity Studies :

Q & A

Q. What are the key challenges in synthesizing 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid?

The synthesis of this compound involves:

- Substituent positioning : Achieving precise chloro (3-position) and difluoro (2,4-positions) substitution on the phenyl ring requires regioselective halogenation. Bromine or iodine intermediates may act as directing groups .

- Hydroxyacetic acid formation : Reduction of a ketone precursor (e.g., 2-(3-chloro-2,4-difluorophenyl)-2-oxoacetic acid) using sodium borohydride (NaBH₄) or catalytic hydrogenation, followed by acid workup .

- Purification : Column chromatography or recrystallization is critical due to potential diastereomers or residual halogenated byproducts .

Q. How can the structure of this compound be confirmed experimentally?

Methodological approaches include:

- NMR spectroscopy :

Q. What are the potential applications of this compound in medicinal chemistry?

While direct studies are limited, its structural analogs (e.g., fluorinated mandelic acids) exhibit:

- Antimicrobial activity : Fluorine and chlorine substituents enhance lipophilicity, improving membrane penetration .

- Enzyme inhibition : The hydroxyacetic acid moiety may chelate metal ions in catalytic sites (e.g., metalloproteases) . Hypothesis-driven research: Screen against bacterial efflux pumps or cancer cell lines, using structure-activity relationship (SAR) studies to optimize substituents .

Advanced Research Questions

Q. How do electronic effects of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : Fluorine atoms deactivate the phenyl ring, directing electrophilic substitution to the 5-position (para to chlorine). Computational studies (DFT) predict charge distribution .

- Buchwald–Hartwig amination : Requires palladium catalysts (e.g., Pd(OAc)₂) and strong bases (Cs₂CO₃) to overcome deactivation. Monitor via LC-MS for C–N bond formation .

Q. What analytical strategies resolve contradictions in reported solubility data?

Conflicting solubility profiles may arise from:

- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms.

- pH-dependent solubility : Titrate in buffered solutions (pH 2–10) and quantify via UV-Vis (λ ~ 270 nm for aromatic absorption) .

- Co-solvent systems : Use Hansen solubility parameters to design water/ethanol or DMSO/THF mixtures .

Q. How can computational modeling guide the design of derivatives with improved bioavailability?

- Pharmacokinetic prediction : Tools like SwissADME calculate logP (clogP ~ 2.5 for this compound) and polar surface area (PSA ~ 70 Ų) to assess blood-brain barrier penetration .

- Docking studies : Model interactions with target proteins (e.g., β-lactamases) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyacetic acid group .

Methodological Considerations

Q. What precautions are essential for handling halogenated aromatic intermediates?

- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to potential aryl halide toxicity .

- Waste disposal : Halogenated byproducts require neutralization (e.g., NaHCO₃) before incineration .

Q. How to optimize reaction yields in large-scale synthesis?

- Flow chemistry : Continuous reactors minimize exothermic risks during halogenation steps .

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. acetonitrile) to identify robust conditions .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.